1-Alloc-2-benzylpiperidin-4-one CAS number and molecular weight
1-Alloc-2-benzylpiperidin-4-one CAS number and molecular weight
This technical guide details the properties, synthesis, and applications of 1-(Allyloxycarbonyl)-2-benzylpiperidin-4-one (also known as 1-Alloc-2-benzylpiperidin-4-one ).[]
[1]
Identity & Chemical Profile[1][2][3][4]
1-Alloc-2-benzylpiperidin-4-one is a specialized heterocyclic intermediate used primarily in the synthesis of peptidomimetics and neurokinin-1 (NK1) receptor antagonists.[] It features a piperidin-4-one core with a benzyl substituent at the C2 position and an allyloxycarbonyl (Alloc) protecting group on the nitrogen.[]
| Property | Specification |
| Chemical Name | Allyl 2-benzyl-4-oxopiperidine-1-carboxylate |
| Common Name | 1-Alloc-2-benzylpiperidin-4-one |
| CAS Number | Not Formally Assigned (See Note 1) |
| Parent Core CAS | 193469-44-2 (2-benzylpiperidin-4-one) |
| Boc-Analog CAS | 193480-28-3 (1-Boc-2-benzylpiperidin-4-one) |
| Molecular Formula | C₁₆H₁₉NO₃ |
| Molecular Weight | 273.33 g/mol |
| Appearance | Viscous oil or low-melting solid (racemic) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
Note 1: While the specific Alloc-protected derivative lacks a widely indexed CAS number in public registries, it is synthesized directly from the known core 2-benzylpiperidin-4-one (CAS 193469-44-2) .[] Researchers should reference the parent CAS for regulatory or safety data sheets (SDS) regarding the core scaffold.[]
Structural Significance[1][6]
-
2-Benzyl Group: Mimics the phenylalanine side chain, critical for hydrophobic pocket binding in GPCR targets (e.g., Substance P receptors).
-
4-Ketone: A versatile handle for reductive amination, Grignard addition, or Wittig olefination.[]
-
1-Alloc Group: Provides orthogonal protection.[] Unlike Boc (acid-labile) or Fmoc (base-labile), Alloc is removed via Palladium(0)-catalyzed allyl transfer, allowing for complex multi-step synthesis without disturbing other sensitive groups.[]
Synthesis & Production Protocols
The synthesis of 1-Alloc-2-benzylpiperidin-4-one is typically achieved via the protection of the secondary amine, 2-benzylpiperidin-4-one.[] The starting material can be accessed via a Dieckmann condensation or aza-Michael cyclization.[][2]
Core Synthesis Workflow (Graphviz Diagram)
Figure 1: Synthetic route from the unprotected piperidine core to the Alloc-derivative.[]
Experimental Protocol: Alloc Protection
Objective: Selective protection of the secondary amine N1.[]
Reagents:
-
2-Benzylpiperidin-4-one (1.0 eq)[]
-
Allyl chloroformate (Alloc-Cl) (1.1 eq)[]
-
Triethylamine (Et₃N) (1.5 eq) or NaHCO₃ (sat.[] aq.)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-benzylpiperidin-4-one (e.g., 10 mmol) in dry DCM (50 mL) under an inert atmosphere (N₂).
-
Base Addition: Add Triethylamine (15 mmol) and cool the solution to 0°C using an ice bath.
-
Acylation: Add Allyl chloroformate (11 mmol) dropwise over 15 minutes. The reaction is exothermic; control the rate to maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:2); the starting amine (polar, stains with Ninhydrin) should disappear.
-
Workup: Quench with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine/base), sat. NaHCO₃, and brine.[]
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the title compound as a colorless to pale yellow oil.
Applications in Drug Discovery
Neurokinin-1 (NK1) Receptor Antagonists
The 2-benzylpiperidine scaffold is a pharmacophore found in several high-affinity NK1 antagonists. The benzyl group occupies a hydrophobic sub-pocket in the receptor, mimicking the Phe7 or Phe8 residues of Substance P.
-
Usage: The Alloc derivative allows researchers to modify the C4 position (e.g., introducing an ether or amine) while keeping the nitrogen protected, then removing the Alloc group to couple the piperidine nitrogen to a core heterocycle (e.g., triazolinone in Aprepitant analogs).
Orthogonal Solid-Phase Synthesis (SPSS)
In combinatorial chemistry, the Alloc group is crucial for "orthogonal" deprotection strategies.[]
-
Scenario: If a molecule contains a Boc-protected amine (side chain) and the Alloc-protected piperidine, the Alloc group can be removed selectively with Pd(PPh₃)₄ without touching the Boc group.[] This enables the synthesis of cyclic peptides or complex scaffolds on resin.[]
Asymmetric Synthesis
While the core is often supplied as a racemate, the 1-Alloc derivative is a substrate for dynamic kinetic resolution (DKR) or enzymatic resolution at the C4 ketone, allowing access to chiral 2,4-disubstituted piperidines.[]
Deprotection Protocol (Alloc Removal)
The utility of this compound lies in the ability to remove the Alloc group under mild, neutral conditions.
Mechanism of Deprotection (Graphviz Diagram)
Figure 2: Palladium-catalyzed deprotection mechanism.[]
Protocol:
-
Dissolve the Alloc-protected compound in dry THF or DCM.[]
-
Add a scavenger (2–5 eq).[] Common choices: Phenylsilane (PhSiH₃) , Morpholine , or Dimedone .[]
-
Add catalyst: Pd(PPh₃)₄ (1–5 mol%).[]
-
Stir at RT for 30–60 minutes.
-
The Alloc group is cleaved to generate the free amine, CO₂, and the allylated scavenger.[]
References
-
ChemicalBook. (2025).[][3] 2-Benzylpiperidin-4-one (CAS 193469-44-2) Product Entry.[][4][3][5][6] Retrieved from []
-
BOC Sciences. (2025).[] 4-Piperidinone, 2-(phenylmethyl)- Properties and Structure. Retrieved from []
-
Vice, S. et al. (2001).[] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66(7), 2487-2492.[] (Describes synthesis of related 4-benzyl cores, applicable to 2-benzyl via modified precursors). Retrieved from [J. Org.[] Chem.]([Link]]
-
Guibé, F. (1998).[] Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allyloxycarbonyl (Alloc) and Allyl Esters. Tetrahedron, 54(13), 2967-3042.[] (Authoritative review on Alloc chemistry).
